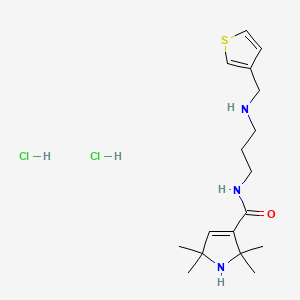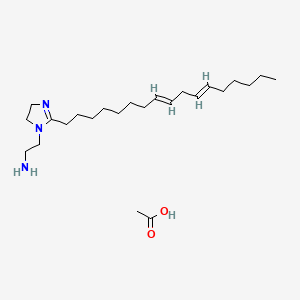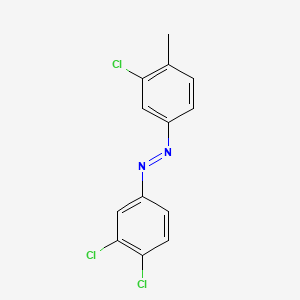
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene is an organic compound with the molecular formula C13H9Cl3N2 It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene typically involves the diazotization of 3-chloro-4-methylaniline followed by coupling with 3,4-dichloroaniline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to amine groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-Chloro-4-methylphenyl)(3,4-dichlorophenyl)diazene exerts its effects involves interactions with various molecular targets. The diazene group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar chlorine substitutions on the phenyl ring.
3,3’-Dichloro-4,4’-diamino diphenylmethane: Used in the synthesis of polymers and resins.
Propiedades
Número CAS |
24219-79-2 |
|---|---|
Fórmula molecular |
C13H9Cl3N2 |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C13H9Cl3N2/c1-8-2-3-9(6-12(8)15)17-18-10-4-5-11(14)13(16)7-10/h2-7H,1H3 |
Clave InChI |
MCYPQUKGNRUZCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




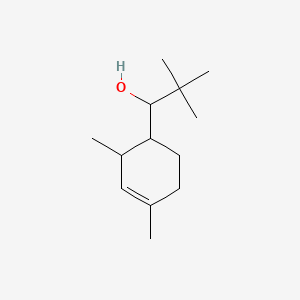
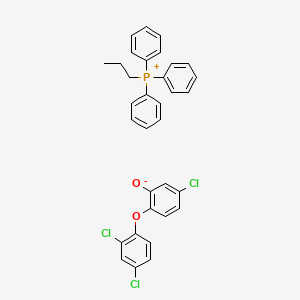

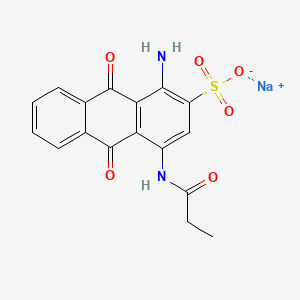
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

